molecular formula C9H9N3O B6210469 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one CAS No. 1864921-78-7

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one

Cat. No.: B6210469
CAS No.: 1864921-78-7
M. Wt: 175.19 g/mol
InChI Key: MQTPFDBJNPHGRN-UHFFFAOYSA-N
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Description

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one is a heterocyclic compound that features a unique structure combining pyrazole and imidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-{1H-imidazole-1-yl}but-2-yn-1-one
  • 1-{1H-pyrazole-1-yl}but-2-yn-1-one
  • 1-{1H-pyrazolo[1,5-a]pyrimidin-1-yl}but-2-yn-1-one

Uniqueness

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one is unique due to its combined pyrazole and imidazole rings, which confer distinct chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

1864921-78-7

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(2,3-dihydroimidazo[1,2-b]pyrazol-1-yl)but-2-yn-1-one

InChI

InChI=1S/C9H9N3O/c1-2-3-9(13)11-6-7-12-8(11)4-5-10-12/h4-5H,6-7H2,1H3

InChI Key

MQTPFDBJNPHGRN-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCN2C1=CC=N2

Purity

95

Origin of Product

United States

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